molecular formula C17H13Cl2FN4S B4285604 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea

Cat. No. B4285604
M. Wt: 395.3 g/mol
InChI Key: CWLRYFJONGKYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "DCPTU" and is known for its ability to modulate the activity of certain ion channels in the body.

Mechanism of Action

The mechanism of action of DCPTU is complex and not fully understood. It is thought to act as a positive allosteric modulator of TRP channels, increasing their activity in response to certain stimuli. DCPTU may also modulate the activity of potassium channels by binding to specific sites on the channel protein.
Biochemical and Physiological Effects
DCPTU has a number of biochemical and physiological effects. It has been shown to increase the activity of TRP channels in response to certain stimuli, leading to increased calcium influx and downstream signaling events. DCPTU may also modulate the activity of potassium channels, leading to changes in neuronal excitability. In addition, DCPTU has been shown to have anti-inflammatory effects in certain models of disease.

Advantages and Limitations for Lab Experiments

DCPTU has a number of advantages for use in lab experiments. It is a well-characterized compound with known effects on ion channels and neuronal excitability. It is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to its use in lab experiments. DCPTU has not been extensively studied in vivo, and its effects on whole organisms are not well understood. In addition, the mechanism of action of DCPTU is complex and not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on DCPTU. One area of interest is the potential use of DCPTU as a therapeutic agent for the treatment of pain and inflammation. DCPTU has been shown to have anti-inflammatory effects in certain models of disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the role of DCPTU in modulating the activity of TRP channels in response to different stimuli. Further research is needed to understand the mechanism of action of DCPTU and its effects on ion channel activity in vivo. Finally, there is a need for further research on the potential limitations of DCPTU for use in lab experiments, including its effects on whole organisms and the complexity of its mechanism of action.

Scientific Research Applications

DCPTU has been studied extensively for its potential use in scientific research. It has been shown to modulate the activity of certain ion channels in the body, including the transient receptor potential (TRP) channels. TRP channels are involved in a variety of physiological processes, including pain sensation, temperature regulation, and taste perception. DCPTU has also been shown to modulate the activity of certain potassium channels, which are involved in the regulation of neuronal excitability.

properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN4S/c18-12-2-1-11(15(19)9-12)10-24-8-7-16(23-24)22-17(25)21-14-5-3-13(20)4-6-14/h1-9H,10H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLRYFJONGKYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-fluorophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea
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N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea
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N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea
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N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea
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N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea
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N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea

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